4-Phenylphenol

Descripción general

Descripción

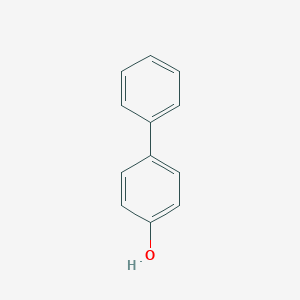

4-Phenylphenol (4-PP; CAS 92-69-3), also known as biphenyl-4-ol, is a substituted phenolic compound characterized by a hydroxyl group attached to a biphenyl framework. Its molecular formula is C₁₂H₁₀O (molecular weight: 170.21 g/mol) . This compound exhibits weak acidity (pKa ~9.5–10) and moderate solubility in water (0.1 g/L at 25°C), with higher solubility in alcohols and organic solvents like dioxane . Industrially, 4-PP serves as a precursor for synthesizing antifungal agents, antioxidants, and specialty polymers. It is also utilized as a certified reference material (CRM) in analytical chemistry for detecting endocrine-disrupting compounds in environmental and biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenylphenol can be synthesized through the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate. The reaction is carried out in an aqueous medium and requires refluxing for about 30 minutes .

Industrial Production Methods: Industrial production of this compound often involves the separation of byproducts from phenol production by the sulfonation method. The residue containing this compound and ortho-phenylphenol is heated and distilled under vacuum. The different solubilities of ortho- and para-phenylphenol in trichloroethylene are then used for separation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form biphenyl derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.

Major Products Formed:

Oxidation: Quinones.

Reduction: Biphenyl derivatives.

Substitution: Nitro- and halogen-substituted biphenyls.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Polymer Production

4-Phenylphenol serves as an intermediate in the manufacture of phenol-formaldehyde resins. These resins are widely used in the production of composite materials due to their excellent mechanical properties and thermal stability. For instance, it is involved in synthesizing 4-alkyl substituted phenol-formaldehyde novolac resins, which are utilized in coatings and adhesives .

Synthesis of Novel Compounds

The compound is employed in the synthesis of various novel compounds:

- Azobenzene Sulfonic Acid Dopants : It acts as a reactant in the diazotization coupling reaction with sulphanilic acid diazonium salt to produce new azobenzene sulfonic acid dopants, which are important for dye applications and photonic devices .

- Ligands for Metal Complexes : this compound is used as a ligand in the preparation of aluminum (III) bis(2-methyl-8-quinolinato)-4-phenylphenolate (BAlq), a compound that has applications in organic light-emitting diodes (OLEDs) due to its excellent electron transport properties .

Biological Applications

Endocrine Disruption Studies

Research has shown that this compound exhibits estrogenic activity, acting as an agonist for estrogen receptors. Studies indicate its potential impact on endocrine functions, raising concerns regarding its presence in consumer products and food contact materials. Its effects on mammary gland development have been evaluated in animal models, highlighting the importance of monitoring exposure levels during critical developmental periods .

Material Science

Nanocomposites

In materials science, this compound has been investigated for its role in enhancing the properties of nanocomposites. For example, it has been studied as a dispersing agent for single-walled carbon nanotubes in water, which can improve the electrical and mechanical properties of composite materials used in various industrial applications .

Case Studies

-

Polymer Research

A study published in Polymer detailed the synthesis and characterization of 4-alkyl substituted phenol-formaldehyde resins using this compound as a precursor. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional formulations . -

Environmental Impact Assessment

An investigation into the environmental persistence of this compound revealed its potential bioaccumulation and toxicity to aquatic organisms. The study emphasized the need for regulatory measures to limit exposure from industrial effluents .

Mecanismo De Acción

The mechanism of action of 4-Phenylphenol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of deoxyribonuclease I, thereby affecting DNA degradation processes. Additionally, its structural similarity to non-steroidal anti-inflammatory drugs suggests it may interact with similar molecular targets, such as cyclooxygenase enzymes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Phenolic Compounds

Physical and Chemical Properties

The biphenyl structure of 4-PP distinguishes it from simpler phenols (e.g., phenol, cresols) and chlorinated derivatives (e.g., pentachlorophenol). Key comparisons include:

4-PP’s biphenyl backbone enhances hydrophobicity compared to phenol but reduces it relative to chlorinated phenols like pentachlorophenol. Its pKa is similar to BPA, enabling comparable reactivity in alkaline environments .

Reactivity and Functional Performance

Derivatization Efficiency

In MALDI-MS detection, 4-PP demonstrated superior derivatization yields (96%) with 2-sulfobenzoic anhydride (SBA) compared to phenols with lower pKa values (e.g., 2-nitrophenol: 47% yield). This efficiency is attributed to its high pKa (>9), favoring deprotonation and subsequent derivatization .

Polymerization Behavior

4-PP forms oligomers and polymers via horseradish peroxidase (HRP)-mediated oxidative coupling. In water/dioxane (85% dioxane), it achieves a molecular weight (Mw) of 26 kg/mol, significantly higher than oligomers formed in 10% dioxane (0.5 kg/mol). This contrasts with 4-chlorophenol, which polymerizes less efficiently due to electron-withdrawing Cl substituents .

Nitration Reactions

4-PP undergoes ortho-nitration relative to the hydroxyl group, similar to 4-methylphenol, yielding ortho-nitro derivatives. However, nitrophenols (e.g., 4-nitrophenol) exhibit lower thermal stability due to nitro group lability .

Key Differentiators of this compound

Structural Stability: The biphenyl framework provides steric hindrance, reducing oxidation susceptibility compared to mono-aromatic phenols like phenol or cresols .

Enzymatic Compatibility: HRP retains high activity in 4-PP polymerization even at 85% dioxane, unlike reactions with polar phenols (e.g., 4-nitrophenol), which require aqueous conditions .

Analytical Utility: As a CRM, 4-PP’s detectability via derivatization (LOD: 25 pmol) exceeds non-derivatized phenols by orders of magnitude .

Actividad Biológica

4-Phenylphenol (4-PP) is a compound with significant biological activity, particularly in the fields of endocrinology and microbiology. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a biphenyl derivative characterized by the presence of a phenolic hydroxyl group. Its chemical formula is CHO, and it is known for its solubility in organic solvents such as methanol and ethanol. The compound's structure allows it to interact with biological systems, particularly through mechanisms mimicking steroid hormones.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, which has been studied using various biological models. Notably, studies involving Saccharomyces cerevisiae have demonstrated that 4-PP can mimic the effects of natural steroid hormones, influencing gene expression related to estrogen receptors .

Table 1: Estrogenic Effects of this compound

| Study | Model Organism | Observed Effects |

|---|---|---|

| Saccharomyces cerevisiae | Activation of estrogen-responsive genes | |

| MCF-7 Cells | Increased cell proliferation and estrogen receptor binding |

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. A study focusing on its derivatives found enhanced antibacterial activity against Streptococcus mutans , a cariogenic bacterium. The introduction of hydroxyl groups in certain derivatives significantly increased their efficacy compared to the parent compound .

Table 2: Antibacterial Activity Against Streptococcus mutans

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | Not specified |

| 4-Hydroxy-o-phenylphenol | Lower MIC than 4-PP |

| 3,6-Diallyl-4-hydroxy-o-phenylphenol | Most potent |

Developmental Toxicity

In toxicological assessments, particularly those involving animal models, 4-PP has shown potential developmental toxicity. A study reported decreased fetal body weights and increased incidences of skeletal anomalies in rats exposed to high doses of ortho-phenylphenol (OPP), a related compound . While maternal toxicity was minimal at lower doses, significant developmental effects were observed at higher concentrations.

Table 3: Developmental Effects in Animal Studies

| Dose (mg/kg/day) | Maternal Toxicity | Fetal Body Weight Impact |

|---|---|---|

| 0 | None | Baseline |

| 1450 | Minimal | Significant decrease |

| 2100 | High (16/20 deaths) | Marked decrease |

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Estrogen Receptor Modulation : It binds to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.

- Antimicrobial Mechanism : The phenolic hydroxyl group is crucial for its antibacterial action, likely disrupting bacterial cell walls or interfering with metabolic processes.

Case Study on Estrogenic Activity

In a study involving MCF-7 breast cancer cells, researchers investigated the effects of various phenolic compounds on cell proliferation and estrogen receptor binding. Results indicated that 4-PP significantly increased cell growth in a dose-dependent manner, highlighting its potential role as an endocrine disruptor .

Case Study on Antibacterial Efficacy

Another research effort synthesized several derivatives of o-phenylphenol to evaluate their antibacterial activities. The study concluded that modifications to the phenolic structure could enhance antibacterial properties significantly, suggesting pathways for developing new antimicrobial agents based on 4-PP .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-phenylphenol, and how do they influence experimental design?

- Answer : this compound (C₁₂H₁₀O) has a molecular weight of 170.21 g/mol and a melting point of 164–166°C . Its low solubility in organic solvents (e.g., methyl isobutyl ketone, mesityl oxide) and high solubility in polar solvents like water and ethanol necessitate careful solvent selection for synthesis and purification. The biphenyl structure with a hydroxyl group allows for π-π interactions, critical in electrochemical sensor applications (e.g., poly(this compound) layers in anodic polymerization) . Thermodynamic data, such as standard molar enthalpy of formation (ΔfH° = –164.5 kJ/mol), are essential for calorimetric studies .

Q. What methodological approaches are recommended for detecting this compound in biological samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, particularly with Certified Reference Materials (CRMs) to ensure accuracy in multi-residue analysis of endocrine-disrupting chemicals. Ultrasound-assisted extraction combined with solid-phase extraction (SPE) improves recovery rates in complex matrices like fish tissue . For biomarker studies, reproducibility metrics (e.g., intraclass correlation coefficient [ICC] = 0.67–0.89) should be reported to validate analytical consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use nitrile gloves, eye protection, and fume hoods to minimize dermal/ocular exposure. Immediate flushing with water for 15 minutes is required for accidental contact . Environmental release must be avoided due to potential ecotoxicological effects, though specific data gaps exist .

Advanced Research Questions

Q. How can researchers address variability in biomarker reproducibility for this compound exposure studies?

- Answer : Biomarker reproducibility studies report significant between-subject variability (CV% BS = 25–40%) compared to within-subject variability (CV% WS = 10–15%) . To mitigate this, use mixed-effects models to account for covariates (e.g., diet, metabolism) and employ longitudinal sampling designs. Deattenuation techniques can correct for measurement error in correlation analyses .

Q. What electrochemical strategies enhance the sensitivity of this compound-based sensors for phenol detection?

- Answer : Anodic polymerization of this compound in methyl isobutyl ketone (MIBK) produces poly(this compound) layers with high sensitivity (Δcurrent response = 90–113 μA for 4-methoxyphenol detection). Incorporating cavitands (e.g., CAV) into the polymer matrix improves selectivity by 15–20% due to host-guest interactions .

Q. How does this compound inhibit enzymatic activity, and what are the implications for inflammatory response studies?

- Answer : this compound competitively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes via binding to hydrophobic active sites (Ki = 2.3 ± 0.5 μM for COX-2). This suppression of prostaglandin synthesis makes it a candidate for in vitro anti-inflammatory models. Dose-response studies should account for glucuronidation by UDP-glucuronyltransferases, which reduces bioavailability .

Q. What contradictions exist in thermochemical data for this compound, and how can they be resolved?

- Answer : Discrepancies in ΔfH° values (e.g., –164.5 kJ/mol vs. –158 kJ/mol in older studies) arise from differences in combustion calorimetry protocols . Researchers should validate data using high-purity samples (>99.5%) and cross-reference with computational methods (e.g., DFT calculations at the B3LYP/6-311++G** level).

Q. What statistical frameworks are optimal for analyzing contradictory associations between this compound exposure and cancer risk?

- Answer : Conflicting epidemiological findings (e.g., null vs. positive associations in bladder cancer cohorts) require Bayesian meta-analyses to weight studies by quality (e.g., exposure assessment precision, confounding control). Sensitivity analyses should test robustness to unmeasured confounders (e.g., urinary pH, coexposure to biphenyl derivatives) .

Propiedades

IUPAC Name |

4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28826-57-5 | |

| Record name | [1,1′-Biphenyl]-4-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021152 | |

| Record name | 4-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline] | |

| Record name | 4-Hydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

305-308 °C | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165.5 °C, 330 °F | |

| Record name | 4-Hydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 kg/l @ 25 °C | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000188 [mmHg] | |

| Record name | 4-Hydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ... | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes | |

CAS No. |

92-69-3, 1322-20-9 | |

| Record name | 4-Hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-biphenyl]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LH4BZ6MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164-165 °C | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.